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  • Product: Boc-lys(ipr)-OH
  • CAS: 66880-55-5

Core Science & Biosynthesis

Foundational

A Technical Guide to the Properties and Applications of Nα-Boc-Nε-isopropyl-L-lysine (Boc-Lys(Ipr)-OH)

Introduction In the intricate field of peptide synthesis, the precise control of reactive functional groups is paramount to achieving the desired final product with high purity and yield. This control is exerted through...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the intricate field of peptide synthesis, the precise control of reactive functional groups is paramount to achieving the desired final product with high purity and yield. This control is exerted through the strategic use of protecting groups, which temporarily mask reactive sites to prevent unwanted side reactions. Nα-Boc-Nε-isopropyl-L-lysine, commonly referred to as Boc-Lys(Ipr)-OH, is a specialized amino acid derivative designed for use in Boc-based Solid-Phase Peptide Synthesis (SPPS).

Lysine's structure, featuring a primary amine on its ε-carbon, makes it a frequent site for post-translational modifications and a key residue for creating complex peptide architectures like branched or cyclic peptides. Boc-Lys(Ipr)-OH provides a robust framework for incorporating lysine into a peptide chain by employing an orthogonal protection strategy. The α-amino group is protected by the acid-labile tert-butyloxycarbonyl (Boc) group, while the ε-amino group is protected by a stable isopropyl (Ipr) group. This guide offers an in-depth analysis of the physicochemical properties, strategic applications, and detailed experimental protocols for Boc-Lys(Ipr)-OH, intended for researchers, chemists, and professionals in drug development.

Core Physicochemical Properties

The fundamental properties of Boc-Lys(Ipr)-OH are critical for its handling, storage, and application in synthesis protocols. These characteristics define its behavior in various chemical environments.

Chemical Structure:

Figure 1. Chemical structure of Nα-Boc-Nε-isopropyl-L-lysine.

Data Summary Table:

PropertyValueSource(s)
CAS Number 66880-55-5[1]
Molecular Formula C₁₄H₂₈N₂O₄[2]
Molecular Weight 288.38 g/mol [2]
Appearance White to off-white solidInferred
Synonym Nα-Boc-Nε-isopropyl-L-lysineN/A
Storage Temperature 2-8°CN/A
Solubility Soluble in DMF, DCM, and alcoholsInferred

Role in Peptide Synthesis: A Mechanistic Overview

The strategic value of Boc-Lys(Ipr)-OH lies in its dual-protection scheme, which is central to the Boc-SPPS methodology. The two protecting groups, Boc and Ipr, exhibit differential lability, allowing for selective removal under distinct chemical conditions. This orthogonality is the cornerstone of controlled, stepwise peptide elongation.[][4]

  • Nα-Boc Group (Temporary Protection): The tert-butyloxycarbonyl group masks the alpha-amino group. In Boc-SPPS, this group is systematically removed at the beginning of each coupling cycle using a moderately strong acid, typically trifluoroacetic acid (TFA).[5] This deprotection exposes the N-terminal amine, making it available for coupling with the next activated amino acid in the sequence.

  • Nε-Isopropyl Group (Permanent Protection): The isopropyl group protects the side-chain amine of lysine. It is stable to the repetitive acidic conditions used for Boc group removal.[6] This stability is crucial as it prevents the lysine side chain from engaging in unwanted reactions, such as branching, during chain assembly. The Ipr group is considered a "permanent" protecting group in the context of chain elongation and is only removed during the final, harsh-acid cleavage step that liberates the completed peptide from the solid support.[7]

The following workflow illustrates the core principle of using Boc-Lys(Ipr)-OH within a standard Boc-SPPS cycle.

G cluster_0 Boc-SPPS Cycle Resin Peptide-Resin (N-terminus Boc-protected) Deprotection Step 1: Boc Deprotection (TFA in DCM) Resin->Deprotection Treat with Acid Neutralization Step 2: Neutralization (DIPEA in DCM/DMF) Deprotection->Neutralization Exposed Amine is Protonated FreeAmine Peptide-Resin (Free N-terminal Amine) Neutralization->FreeAmine Prepare for Coupling Coupling Step 3: Coupling (Boc-Lys(Ipr)-OH + HBTU/DIPEA) FreeAmine->Coupling Activate & Couple Elongated Elongated Peptide-Resin (N-terminus Boc-protected) Coupling->Elongated Peptide Bond Formed Elongated->Deprotection Begin Next Cycle FinalCleavage Final Cleavage (HF / Anisole) Removes Ipr group & cleaves from resin Elongated->FinalCleavage After Last Cycle

Sources

Foundational

An In-depth Technical Guide to Boc-Lys(iPr)-OH for Novel Peptide Design

Introduction: Redefining Peptide Capabilities with Modified Lysine Analogs In the landscape of peptide-based therapeutics and research, the strategic modification of amino acid side chains is a cornerstone of innovation....

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Redefining Peptide Capabilities with Modified Lysine Analogs

In the landscape of peptide-based therapeutics and research, the strategic modification of amino acid side chains is a cornerstone of innovation. Lysine, with its primary ε-amino group, serves as a versatile anchor for a multitude of chemical alterations designed to enhance peptide stability, modulate biological activity, and improve pharmacokinetic profiles.[] Among the diverse array of available lysine derivatives, Nα-Boc-Nε-isopropyl-L-lysine (Boc-Lys(iPr)-OH) emerges as a uniquely valuable building block. The introduction of a simple yet sterically significant isopropyl group to the ε-nitrogen imparts profound changes to the resulting peptide's physicochemical and biological properties.

This guide provides a comprehensive technical overview of Boc-Lys(iPr)-OH, from its fundamental characteristics to its strategic implementation in Solid-Phase Peptide Synthesis (SPPS). We will explore the causal relationships behind its utility, detailing not only the "how" of its application through validated protocols but also the critical "why" that drives its selection in the rational design of next-generation peptides.

Section 1: Core Characteristics of Boc-Lys(iPr)-OH

A thorough understanding of the building block itself is paramount before its incorporation into a synthetic workflow. Boc-Lys(iPr)-OH is a derivative of L-lysine where the α-amino group is protected by a tert-butyloxycarbonyl (Boc) group, and the ε-amino group is permanently modified with an isopropyl moiety.

Physicochemical Data

The fundamental properties of Boc-Lys(iPr)-OH are summarized below, providing essential information for synthetic planning and characterization.

PropertyValueSource(s)
CAS Number 66880-55-5[2]
Molecular Formula C14H28N2O4[3]
Molecular Weight 288.38 g/mol [3]
Typical Purity ≥95% (via HPLC)[3]
Appearance White to off-white solid
Storage 2-8°C, desiccated
Structural Representation

The chemical structure dictates the functionality of this unique amino acid derivative. The acid-labile Boc group allows for iterative deprotection at the N-terminus during SPPS, while the stable Nε-isopropyl group remains as a permanent feature of the final peptide.

Caption: Chemical structure of Nα-Boc-Nε-isopropyl-L-lysine (Boc-Lys(iPr)-OH).

Section 2: The Strategic Value of Nε-Isopropylation in Peptide Design

The decision to incorporate an Nε-isopropyl modification is driven by the desire to confer specific, advantageous properties to the peptide. This seemingly minor alteration can have a significant impact on the molecule's overall behavior.

  • Enzymatic Stability: One of the most critical advantages is the enhanced resistance to enzymatic degradation. Proteases like trypsin, which specifically cleave at the C-terminal side of lysine and arginine residues, are often unable to recognize or effectively bind to the Nε-isopropyl-lysine residue.[4] This steric hindrance at the recognition site can dramatically increase the in-vivo half-life of a peptide therapeutic.

  • Modulation of Basicity and Receptor Interaction: The isopropyl group, being electron-donating, subtly alters the pKa of the ε-amino group. More importantly, its bulk can influence how the lysine side chain interacts with its molecular target. This can be leveraged to fine-tune binding affinity, either by creating more favorable hydrophobic interactions or by sterically preventing undesirable off-target binding.

  • Increased Hydrophobicity: The addition of the nonpolar isopropyl group increases the overall hydrophobicity of the peptide. This can be a crucial factor in improving membrane permeability and facilitating the development of cell-penetrating peptides (CPPs).

  • Conformational Rigidity: The steric bulk of the isopropyl group can restrict the conformational freedom of the lysine side chain, which may help to lock the peptide into a more bioactive conformation, thereby enhancing its potency.

Section 3: A Validated Workflow for Boc-SPPS Incorporation

Boc-Lys(iPr)-OH is primarily utilized within the framework of Boc/Bzl solid-phase peptide synthesis.[5] This strategy employs an acid-labile Boc group for temporary Nα-protection and more robust, acid-stable groups (like benzyl ethers) for side-chain protection, which are removed during the final cleavage step.[5][6]

The following diagram and protocol outline a robust, self-validating workflow for the efficient coupling of Boc-Lys(iPr)-OH.

Caption: Workflow for coupling Boc-Lys(iPr)-OH in Boc-SPPS using HATU activation.

Detailed Coupling Protocol (HATU Activation)

This protocol is recommended for its high efficiency, especially where steric hindrance may be a concern.[7] The self-validating step is the Kaiser test, which confirms the consumption of free primary amines.

Materials:

  • Peptide-resin with a free Nα-amino group (post-deprotection and neutralization)

  • Boc-Lys(iPr)-OH (3 eq.)

  • HATU (3 eq.)

  • N,N-Diisopropylethylamine (DIEA) (6 eq.)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Kaiser Test Kit reagents

Methodology:

  • Resin Preparation: Ensure the peptide-resin is well-swollen in DMF within a suitable reaction vessel. The Nα-Boc group from the previous residue must have been removed (e.g., with 50% TFA in DCM) and the resulting amine salt neutralized (e.g., with 10% DIEA in DMF).[7][8]

  • Amino Acid Pre-activation (The "Why"): In a separate vessel, dissolve Boc-Lys(iPr)-OH (3 eq.) and HATU (3 eq.) in a minimal volume of DMF. Add DIEA (6 eq.) and allow the mixture to pre-activate for 2-5 minutes. Causality: Pre-activation with HATU, a uronium-based coupling reagent, forms a highly reactive O-acylisourea intermediate. This ensures a rapid and efficient acylation of the resin's free amine, overcoming potential steric hindrance from the growing peptide chain or the isopropyl group itself.

  • Coupling Reaction: Add the pre-activated amino acid solution to the peptide-resin.

  • Agitation: Agitate the reaction mixture at room temperature for 1-2 hours.

  • Monitoring (Self-Validation): Perform a qualitative Kaiser test to detect the presence of free primary amines.[7]

    • Take a small sample of resin beads (10-20).

    • Wash thoroughly with DMF.

    • Add reagents as per the kit instructions and heat for 5 minutes.

    • Negative Result (Colorless beads): Indicates >99% coupling completion. Proceed to step 6.

    • Positive Result (Blue/purple beads): Indicates incomplete coupling. Proceed to step 5a.

    • 5a. Double Coupling: Drain the reaction vessel and repeat steps 3-5 to ensure the reaction goes to completion.

  • Washing: Once a negative Kaiser test is achieved, drain the reaction solution and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove all excess reagents and byproducts. The resin is now ready for the next cycle of deprotection and coupling.

Section 4: Deprotection and Final Cleavage

The successful synthesis of the target peptide culminates in the removal of all protecting groups and cleavage from the solid support.

Nα-Boc Deprotection

Within each cycle of the synthesis, the temporary Boc group is removed to expose the α-amino group for the next coupling reaction.

  • Standard Protocol: The peptide-resin is treated with a solution of 25-50% Trifluoroacetic Acid (TFA) in DCM.[8][9] A typical procedure involves a brief pre-wash (1-2 min) followed by a longer deprotection step (20-30 min).[8]

  • Neutralization: Following TFA treatment, the protonated N-terminal amine must be neutralized to its free base form using a non-nucleophilic base like 10% DIEA in DMF before the subsequent coupling step.[5]

Final Cleavage from Resin

The Nε-isopropyl group is stable under the strong acidic conditions required for final cleavage in Boc-SPPS. This is a crucial feature, ensuring the modification remains intact in the final product.

  • Reagents: The most common reagent for final cleavage is anhydrous Hydrogen Fluoride (HF). Alternatives like Trifluoromethanesulfonic acid (TFMSA) can also be used.[6][9] These strong acids cleave the peptide from the resin (e.g., Merrifield or PAM resin) and remove side-chain protecting groups (e.g., 2-Cl-Z, Bn) simultaneously.[7][9]

  • Scavengers: It is critical to include a cocktail of "scavengers" (e.g., anisole, thioanisole, p-cresol) in the cleavage mixture. Causality: During cleavage, reactive carbocations are generated from the protecting groups and the resin linker. Scavengers are nucleophilic species that trap these cations, preventing them from causing side reactions with sensitive residues in the peptide, such as tryptophan or methionine.

  • Post-Cleavage Workup: After cleavage, the crude peptide is typically precipitated with cold diethyl ether, isolated by centrifugation, and washed to remove residual scavengers and cleaved protecting groups.[10]

Section 5: Analytical Characterization

Rigorous analytical chemistry is required to confirm the identity and purity of the final Nε-isopropyl-lysine containing peptide.

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is the primary tool for assessing purity.[11] The increased hydrophobicity from the isopropyl group will typically lead to a longer retention time compared to an analogous peptide with an unmodified lysine. A C18 column with a water/acetonitrile gradient containing 0.1% TFA is a standard starting point for method development.[12]

  • Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the synthesized peptide, verifying the successful incorporation of the Boc-Lys(iPr)-OH residue.[11] Electrospray Ionization (ESI-MS) is commonly used. The expected mass will be 42.08 Da (C3H6) greater than the corresponding peptide with an unmodified lysine. Tandem MS (MS/MS) can be used to sequence the peptide and confirm the location of the modified residue through analysis of fragmentation patterns.[13]

Conclusion

Nα-Boc-Nε-isopropyl-L-lysine is a powerful and strategic building block for the design of novel peptides. Its ability to confer enzymatic resistance, modulate receptor interactions, and enhance hydrophobicity provides peptide chemists with a valuable tool to overcome common challenges in drug development. By understanding the causal principles behind its use and implementing robust, self-validating synthetic protocols, researchers can effectively leverage the unique properties of the Nε-isopropyl modification to create more stable, potent, and effective peptide-based molecules. The detailed workflows and scientific rationale presented in this guide serve as a foundational resource for the successful application of Boc-Lys(iPr)-OH in advanced peptide synthesis endeavors.

References

  • Title: Reductive Isopropylation of Amino Groups in Lysine Containing Peptides Source: Analytical Letters URL: [Link]

  • Title: Boc-Lys(iPr)-OH | CAS#:66880-55-5 Source: Chemsrc URL: [Link]

  • Title: Fmoc-Lys(Ipr,Boc)-OH [201003-48-7] Source: AAPPTEC URL: [Link]

  • Title: Methods and protocols of modern solid phase peptide synthesis Source: SpringerLink URL: [Link]

  • Title: Overview of Solid Phase Peptide Synthesis (SPPS) Source: AAPPTec URL: [Link]

  • Title: Analytical techniques for peptide-based drug development: Characterization, stability and quality control Source: International Journal of Science and Research Archive URL: [Link]

  • Title: Mass Spectral Characterization of Organophosphate-Labeled Lysine in Peptides Source: ResearchGate URL: [Link]

  • Title: Insoluble peptide after deprotection and cleavage? Source: ResearchGate URL: [Link]

Sources

Exploratory

The Strategic Application of Nε-Isopropyl Lysine: A Guide to Permanent Side Chain Modification in Peptide and Drug Development

Abstract In the landscape of peptide and protein engineering, the strategic modification of amino acid side chains is a cornerstone of innovation. This technical guide provides an in-depth exploration of the Nε-isopropyl...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of peptide and protein engineering, the strategic modification of amino acid side chains is a cornerstone of innovation. This technical guide provides an in-depth exploration of the Nε-isopropyl modification of lysine residues, a powerful tool for permanently altering the physicochemical properties of peptides. Moving beyond the paradigm of transient protecting groups, we delve into the synthesis, stability, and diverse applications of Nε-isopropyl-lysine-containing peptides. This document serves as a comprehensive resource for researchers, chemists, and drug development professionals seeking to leverage this modification to enhance peptide stability, solubility, and biological activity. We will detail the robust methodology of reductive alkylation for the site-specific introduction of the isopropyl group, discuss the implications of this permanent modification on peptide structure and function, and provide practical protocols for the synthesis and characterization of these valuable molecules.

Introduction: Beyond Protection – The Paradigm of Permanent Lysine Modification

The ε-amino group of lysine is a frequent target for chemical modification due to its nucleophilicity and common surface exposure on peptides and proteins.[1] Traditionally, this reactivity is managed during solid-phase peptide synthesis (SPPS) through the use of orthogonal protecting groups, which are quantitatively removed during the final cleavage and deprotection steps.[2][3] Common protecting groups for the lysine side chain in Fmoc-based SPPS include acid-labile groups like tert-butyloxycarbonyl (Boc), which are cleaved by strong acids such as trifluoroacetic acid (TFA).[][5]

However, a distinct and powerful strategy involves the introduction of permanent modifications to the lysine side chain. The Nε-isopropyl group stands out as a key example of such a modification. Unlike a protecting group, the Nε-isopropyl moiety is not intended to be removed and remains as an integral part of the final peptide structure. This deliberate alteration is employed to fine-tune the properties of the peptide for therapeutic or research applications.

The rationale for introducing a permanent Nε-isopropyl group is multifaceted:

  • Enhanced Stability: The alkylated side chain can sterically hinder the approach of proteases, thereby increasing the peptide's resistance to enzymatic degradation and extending its in vivo half-life.[6]

  • Modulation of Physicochemical Properties: The introduction of a non-polar isopropyl group can alter the hydrophobicity, solubility, and isoelectric point (pI) of the peptide.[7] This can be crucial for improving membrane permeability, reducing aggregation, or enhancing formulation characteristics.[8]

  • Conformational Control: N-alkylation of peptide backbones is known to influence local conformation.[9][10] While side-chain alkylation has a different impact, it can still subtly alter the conformational landscape of a peptide, potentially favoring a bioactive conformation.

This guide will focus on the practical aspects of utilizing Nε-isopropyl-lysine as a permanent modification, from its chemical synthesis to its impact on the final peptide product.

Synthesis of Nε-Isopropyl-Lysine Containing Peptides

The most common and efficient method for introducing the isopropyl group onto the lysine side chain is through reductive alkylation . This reaction is typically performed on the fully protected, resin-bound peptide after the selective deprotection of the lysine side chain.

The Chemistry of Reductive Alkylation

Reductive alkylation involves a two-step, one-pot reaction:

  • Schiff Base Formation: The ε-amino group of the lysine side chain reacts with acetone to form a protonated imine (Schiff base).

  • Reduction: A reducing agent, typically a mild hydride donor such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB), reduces the imine to a secondary amine, resulting in the Nε-isopropyl group.

The overall reaction is highly efficient and selective for primary amines under controlled pH conditions.

Orthogonality in Solid-Phase Peptide Synthesis (SPPS)

To achieve site-specific isopropylation of a lysine residue within a peptide sequence, an orthogonal protection strategy is essential.[2] This involves using a lysine derivative with a side-chain protecting group that can be removed without affecting the Nα-Fmoc group or other acid-labile side-chain protecting groups.

Commonly used protecting groups for this purpose include:

  • ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl): Removable with hydrazine.

  • Alloc (Allyloxycarbonyl): Cleaved by palladium catalysis.

  • Mmt (Monomethoxytrityl): Removed under mildly acidic conditions that do not cleave other acid-labile groups.

The general workflow for incorporating an Nε-isopropyl-lysine at a specific position in a peptide sequence using Fmoc-SPPS is illustrated below.

spss_workflow start Start with Rink Amide Resin spps_cycles Standard Fmoc-SPPS Cycles (Coupling and Deprotection) start->spps_cycles lys_coupling Couple Fmoc-Lys(PG)-OH (PG = ivDde, Alloc, or Mmt) spps_cycles->lys_coupling spps_continue Continue Fmoc-SPPS for remaining sequence lys_coupling->spps_continue pg_deprotection Selective Deprotection of Lys(PG) (e.g., Hydrazine for ivDde) spps_continue->pg_deprotection reductive_alkylation Reductive Alkylation (Acetone, NaBH₃CN) pg_deprotection->reductive_alkylation final_cleavage Global Deprotection and Cleavage (TFA Cocktail) reductive_alkylation->final_cleavage purification Purification (RP-HPLC) final_cleavage->purification final_product Nε-Isopropyl-Lysine Peptide purification->final_product

Figure 1: Workflow for the synthesis of a peptide containing a site-specific Nε-isopropyl-lysine modification.

Experimental Protocol: On-Resin Reductive Alkylation of Lysine

This protocol provides a general procedure for the isopropylation of a lysine side chain on a resin-bound peptide following selective deprotection of a protecting group like ivDde.

Materials:

  • Peptidyl-resin with a deprotected lysine ε-amino group

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Acetone

  • Sodium cyanoborohydride (NaBH₃CN)

  • 1% Acetic acid in DMF

Procedure:

  • Resin Swelling: Swell the peptidyl-resin in DMF for 30 minutes, followed by washing with DCM (3x) and DMF (3x).

  • Reaction Mixture Preparation: Prepare a solution of 20% v/v acetone and 1% v/v acetic acid in DMF.

  • Schiff Base Formation: Add the acetone-containing solution to the resin and agitate for 1 hour at room temperature.

  • Reduction: Add sodium cyanoborohydride (5 equivalents relative to the resin loading) to the reaction mixture and continue to agitate for 4-6 hours at room temperature.

  • Washing: Drain the reaction mixture and wash the resin thoroughly with DMF (5x), DCM (5x), and finally with methanol (3x).

  • Drying: Dry the resin under vacuum.

  • Cleavage and Global Deprotection: Proceed with the standard TFA-based cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) to cleave the peptide from the resin and remove all other side-chain protecting groups.[11]

Table 1: Summary of Reagents and Conditions for On-Resin Reductive Alkylation

StepReagents and SolventsDurationTemperature
Schiff Base Formation 20% Acetone, 1% Acetic Acid in DMF1 hourRoom Temperature
Reduction Sodium Cyanoborohydride (5 eq.) in the above mixture4-6 hoursRoom Temperature
Washing DMF, DCM, Methanol-Room Temperature

Stability of the Nε-Isopropyl Group

A critical aspect of the Nε-isopropyl modification is its stability under the harsh conditions of peptide synthesis and purification. The carbon-nitrogen bond of the secondary amine is robust and is not cleaved by the strong acids used for global deprotection or the bases used for Fmoc removal.

  • Acid Stability: The Nε-isopropyl group is completely stable to neat TFA and common TFA-based cleavage cocktails used in Fmoc-SPPS. This ensures its retention in the final peptide product.

  • Base Stability: It is also stable to the piperidine solutions used for Nα-Fmoc deprotection, allowing for its incorporation at any point during peptide synthesis.

This high degree of stability confirms that Nε-isopropylation should be considered a permanent modification for the final peptide.

Characterization of Nε-Isopropyl-Lysine Containing Peptides

Confirmation of the successful and site-specific incorporation of the isopropyl group is essential. The primary methods for characterization are mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Mass Spectrometry

Mass spectrometry is a powerful tool for verifying the mass of the synthesized peptide. The Nε-isopropylation of a lysine residue results in a predictable mass shift.

  • Mass Increase: The addition of an isopropyl group (C₃H₇) and the loss of a proton from the ε-amino group results in a net mass increase of 42.08 Da (C₃H₆).

Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry can be used to determine the molecular weight of the purified peptide. For larger peptides, enzymatic digestion followed by LC-MS/MS analysis can be used to pinpoint the exact location of the modification. The fragmentation pattern in the MS/MS spectrum will show a mass increase of 42.08 Da on the fragment ions containing the modified lysine residue.

NMR Spectroscopy

NMR spectroscopy provides detailed structural information and can definitively confirm the presence and location of the isopropyl group.

  • ¹H NMR: The isopropyl group will give rise to characteristic signals in the upfield region of the ¹H NMR spectrum: a doublet for the two methyl groups and a septet for the methine proton.

  • ¹³C NMR: The three carbons of the isopropyl group will also show distinct signals in the ¹³C NMR spectrum.

  • 2D NMR: Techniques such as HSQC and HMBC can be used to correlate the protons and carbons of the isopropyl group with the lysine side chain, confirming the site of attachment.

characterization_workflow cluster_verification Verification of Modification cluster_localization Localization of Modification start Purified Peptide ms Mass Spectrometry (ESI or MALDI) start->ms nmr NMR Spectroscopy (¹H, ¹³C, 2D) start->nmr ms_ms LC-MS/MS of Enzymatic Digest (for long peptides) start->ms_ms mass_check Confirm Molecular Weight (Mass + 42.08 Da) ms->mass_check structure_check Confirm Isopropyl Structure nmr->structure_check location_check Confirm Site of Modification ms_ms->location_check

Figure 2: A logical workflow for the characterization of Nε-isopropyl-lysine containing peptides.

Applications and Future Perspectives

The permanent modification of lysine with an isopropyl group offers a versatile strategy for the development of novel peptide therapeutics and research tools.

  • Drug Development: By enhancing proteolytic stability and modifying physicochemical properties, Nε-isopropylation can contribute to the development of peptides with improved pharmacokinetic profiles.[3][12] This is particularly relevant for peptides intended for oral or systemic administration.

  • Biomaterials: The altered properties of Nε-isopropyl-lysine-containing peptides can be exploited in the design of self-assembling peptides and other biomaterials with tailored characteristics.

  • Chemical Biology: These modified peptides can serve as valuable probes to study protein-protein interactions, where the isopropyl group can be used to explore the role of specific hydrophobic interactions at the binding interface.

The continued exploration of Nε-alkylated lysines, including the isopropyl group, will undoubtedly lead to the discovery of new peptide-based drugs and a deeper understanding of how subtle chemical modifications can have a profound impact on biological function.

Conclusion

The Nε-isopropylation of lysine is a powerful and reliable method for introducing a permanent modification into a peptide sequence. By moving beyond the traditional role of protecting groups, researchers can leverage this strategy to rationally design peptides with enhanced stability, altered physicochemical properties, and potentially improved biological activity. The straightforward synthesis via reductive alkylation, combined with modern analytical techniques for characterization, makes Nε-isopropyl-lysine a valuable addition to the peptide chemist's toolkit for innovation in drug discovery and development.

References

  • Angera, I. J., et al. (2024). Beyond N-Alkylation: Synthesis, Structure, and Function of N-Amino Peptides. Accounts of Chemical Research.
  • AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

  • Hampton Research. (n.d.). Reductive Alkylation Kit. Retrieved from [Link]

  • Angera, I. J., et al. (2024). Beyond N-alkylation: Synthesis, structure, and function of N-aminopeptides. Accounts of Chemical Research.
  • Biron, E., et al. (2008). Rational design and synthesis of an orally bioavailable peptide guided by NMR amide temperature coefficients. Proceedings of the National Academy of Sciences, 105(10), 3767-3772.
  • AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]

  • Isidro-Llobet, A., et al. (2009). Advances in Fmoc solid-phase peptide synthesis. Chemical Reviews, 109(6), 2455-2504.
  • Fields, G. B. (2011). Protecting Groups in Peptide Synthesis. Current Protocols in Protein Science, 67(1), 17-3.
  • Angera, I. J., et al. (2024). Beyond N-alkylation: Synthesis, structure, and function of N-aminopeptides. Accounts of Chemical Research.
  • Biron, E., & Kessler, H. (2005). Introduction of Functional Groups into Peptides via N-Alkylation. The Journal of Organic Chemistry, 70(13), 5183-5189.
  • Shin, S. Y., et al. (2020). Comparison of Boc and Fmoc SPPS. Methods in Molecular Biology, 2103, 3-15.
  • Al-Warhi, T., et al. (2022). Green Peptide Synthesis Using Environmentally Sustainable Deep Eutectic Solvents. ACS Sustainable Chemistry & Engineering, 10(3), 1184-1191.
  • Andersen, S. O. (1981). Substrate recognition of isopeptidase: specific cleavage of the epsilon-(alpha-glycyl)
  • Giraud, M., et al. (2011). Solid phase peptide synthesis of peptide alcohols. WO 2011/000848 A1.
  • Waggoner, L. E., et al. (2014). The Synthesis of Scotophobin and Analogous Peptides via Microwave Assisted Solid Phase Peptide Synthesis. D-Scholarship@Pitt.
  • Kumar, S. (2015). Bioactive Peptides: Synthesis, Properties, and Applications in the Packaging and Preservation of Food. Comprehensive Reviews in Food Science and Food Safety, 14(5), 681-698.
  • Khan Academy. (2013). Peptide bonds: Formation and cleavage. Retrieved from [Link]

  • Kainosho, M., et al. (2021). Conformational features and ionization states of Lys side chains in a protein studied using the stereo-array isotope labeling (SAIL) method. Journal of Biomolecular NMR, 75(5-6), 223-237.
  • Bechinger, B., et al. (1999). The topology of lysine-containing amphipathic peptides in bilayers by circular dichroism, solid-state NMR, and molecular modeling. Biophysical Journal, 76(3), 1335-1345.
  • ResearchGate. (n.d.). Scope of lysine-containing peptide substrates used for the reaction and secondary modification of amidine-containing peptides. Retrieved from [Link]

  • Mathew, B., & Pillai, V. N. R. (2000). Synthesis of Biologically Active Peptides using Newly Designed N-Vinyl Pyrrolidone Incorporated Flexible Cross linked Polystyrene. Oriental Journal of Chemistry, 16(3), 435-442.
  • Creative Biostructure. (n.d.). Characterization of Peptide Toxin Structure and Function. Retrieved from [Link]

  • Al-Warhi, T., et al. (2022). A Practical Peptide Synthesis Workflow Using Amino-Li-Resin. Molecules, 27(18), 6069.
  • Ghosh, K., & Lubell, W. D. (2025). to C-Peptide Synthesis, Arguably the Future for Sustainable Production. ChemRxiv.
  • The Peptide Bond: Formation and Cleavage. (2013, October 20). YouTube. Retrieved from [Link]

  • Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis. (2024, April 29). YouTube. Retrieved from [Link]

  • Mulder, F. A., et al. (2008). Residue-specific pKa determination of lysine and arginine side chains by indirect 15N and 13C NMR spectroscopy: application to apo calmodulin. Journal of the American Chemical Society, 130(2), 565-574.
  • Munteanu, E., et al. (2007). Mass spectrometric identification of the trypsin cleavage pathway in lysyl-proline containing oligotuftsin peptides. Journal of Peptide Science, 13(10), 655-662.
  • Mathew, B., & Pillai, V. N. R. (2000). Synthesis of Biologically Active Peptides using Newly Designed N-Vinyl Pyrrolidone Incorporated Flexible Cross linked Polystyrene.

Sources

Protocols & Analytical Methods

Method

Application Note & Protocol: Synthesis of Peptides Containing Nε-isopropyl-lysine using Boc-Lys(iPr)-OH

Audience: Researchers, scientists, and drug development professionals engaged in the synthesis of modified peptides. Abstract: This document provides a comprehensive guide to the use of Nα-Boc-Nε-isopropyl-L-lysine (Boc-...

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals engaged in the synthesis of modified peptides.

Abstract: This document provides a comprehensive guide to the use of Nα-Boc-Nε-isopropyl-L-lysine (Boc-Lys(iPr)-OH) in solid-phase peptide synthesis (SPPS). It details the rationale for incorporating a permanent isopropyl modification on the lysine side chain, outlines a robust Boc-chemistry protocol for its use, and discusses the implications for designing peptides with enhanced pharmacological properties.

Introduction: The Strategic Role of Nε-isopropyl-lysine

In the landscape of therapeutic peptide design, post-translational and synthetic modifications are pivotal in optimizing biological activity, stability, and receptor affinity. The lysine residue, with its reactive ε-amino group, is a primary target for such modifications. While traditionally this group is protected during synthesis and later deprotected, the use of Boc-Lys(iPr)-OH introduces a permanent Nε-isopropyl group.

This is not a temporary protecting group strategy. The isopropyl moiety is a deliberate, permanent modification designed to remain in the final peptide. The introduction of this small, hydrophobic group fundamentally alters the steric and electronic profile of the lysine side chain. This modification can be critical in fields like hormone antagonist development, where fine-tuning peptide-receptor interactions is essential for efficacy.[1] The Nε-isopropyl group can contribute to enhanced receptor binding and improved pharmacological profiles, making Boc-Lys(iPr)-OH a key building block for advanced peptide therapeutics.[1]

This guide focuses on the practical application of Boc-Lys(iPr)-OH within the well-established tert-butyloxycarbonyl (Boc) solid-phase peptide synthesis framework.

Physicochemical Properties of Boc-Lys(iPr)-OH

A clear understanding of the starting material is fundamental. The key properties are summarized below for quick reference by synthesis chemists.

PropertyValueSource(s)
Chemical Name Nα-(tert-butoxycarbonyl)-Nε-isopropyl-L-lysine[2]
CAS Number 66880-55-5[3][4]
Molecular Formula C₁₄H₂₈N₂O₄[2][4]
Molecular Weight 288.38 g/mol [2][4]
Appearance Typically an off-white to white solidN/A
Purity ≥95% (typical)[4]

Diagram: Chemical Structure of Boc-Lys(iPr)-OH

The structure below illustrates the key functional groups: the acid-labile Nα-Boc group and the permanent Nε-isopropyl modification.

Caption: Structure of Nα-Boc-Nε-isopropyl-L-lysine.

Scientific Rationale: Boc-SPPS Strategy

The synthesis of peptides containing Boc-Lys(iPr)-OH is performed using the Boc/Bzl solid-phase synthesis strategy. This methodology relies on an "orthogonal" protection scheme where different classes of protecting groups are removed by chemically distinct mechanisms.[5]

  • Nα-Protection (Temporary): The Nα-amino group of all incoming amino acids, including Boc-Lys(iPr)-OH, is protected by the tert-butyloxycarbonyl (Boc) group. The Boc group is highly labile to moderately acidic conditions and is quantitatively removed at the beginning of each synthesis cycle using trifluoroacetic acid (TFA).[6][7]

  • Side-Chain Protection (Permanent/Semi-Permanent): The side chains of other amino acids in the sequence (e.g., Arg, Asp, Ser) are protected by more robust, benzyl-based groups (e.g., Tos, Bzl). These are stable to the repetitive TFA treatments used for Boc removal.

  • The Nε-isopropyl Moiety: In this specific case, the isopropyl group on the lysine side chain is not a protecting group. It is a permanent modification that is stable to both the acidic conditions of Boc deprotection and the strong acid conditions (e.g., liquid hydrofluoric acid - HF) used for final cleavage and global deprotection.[1][5][8]

The synthesis proceeds via a repeated cycle of deprotection, neutralization, and coupling to build the peptide chain on a solid support resin.

Detailed Experimental Protocols

This protocol is designed for manual synthesis on a 0.1 mmol scale using a standard aminomethylated or MBHA (methylbenzhydrylamine) resin, suitable for producing peptide amides.

Materials & Reagents:

  • Resin: MBHA resin (loading ~0.5-1.0 mmol/g)

  • Amino Acids: Boc-protected amino acids, including Boc-Lys(iPr)-OH

  • Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF) (Peptide Synthesis Grade)

  • Deprotection Reagent: 50% Trifluoroacetic acid (TFA) in DCM (v/v)

  • Neutralization Reagent: 10% N,N-Diisopropylethylamine (DIEA) in DCM (v/v)

  • Coupling Reagents:

    • N,N'-Dicyclohexylcarbodiimide (DCC) and 1-Hydroxybenzotriazole (HOBt)

    • Alternatively: HBTU/HATU with DIEA

  • Washing Solvents: Isopropanol (IPA), Methanol (MeOH)

  • Cleavage Cocktail: Anhydrous Hydrofluoric Acid (HF) with 5% anisole or m-cresol as a scavenger. (CAUTION: HF is extremely hazardous and requires specialized equipment and training.)

  • Precipitation/Washing: Cold diethyl ether.

Protocol 5.1: A Single Coupling Cycle in Boc-SPPS

This cycle is repeated for each amino acid added to the growing peptide chain. The example below details the incorporation of an amino acid onto a resin-bound peptide that has a free N-terminal amine.

SPPS_Cycle start Start: Resin-Bound Peptide (Nα-Boc Protected) deprotection Step 1: Nα-Boc Deprotection (50% TFA in DCM, 2 + 20 min) start->deprotection wash1 Wash (DCM) deprotection->wash1 neutralization Step 2: Neutralization (10% DIEA in DCM, 2 x 2 min) wash1->neutralization wash2 Wash (DCM/DMF) neutralization->wash2 coupling Step 3: Amino Acid Coupling (Activated Boc-AA, e.g., Boc-Lys(iPr)-OH + DCC/HOBt) wash2->coupling wash3 Wash (DMF, IPA, DCM) coupling->wash3 end End: Resin-Bound Peptide (Chain Extended by One Residue) wash3->end

Caption: Workflow for one cycle of Boc Solid-Phase Peptide Synthesis.

Step-by-Step Procedure:

  • Resin Swelling: Place the resin in a reaction vessel and swell in DCM for 30 minutes.

  • Nα-Boc Deprotection:

    • Drain the DCM.

    • Add 50% TFA/DCM solution to the resin and agitate for 2 minutes.

    • Drain the solution.

    • Add a fresh aliquot of 50% TFA/DCM and agitate for 20-30 minutes.[6] This ensures complete removal of the Boc group.

  • Washing:

    • Drain the TFA solution.

    • Wash the resin thoroughly with DCM (5-6 times) to remove all residual acid.

  • Neutralization:

    • Add 10% DIEA/DCM solution to the resin and agitate for 2 minutes.

    • Drain the solution. Repeat this step once more.[5][6] This converts the N-terminal ammonium trifluoroacetate salt to a free amine, which is essential for the subsequent coupling reaction.

  • Washing:

    • Wash the resin with DCM (3-4 times) to remove excess DIEA.

  • Amino Acid Coupling (Example with Boc-Lys(iPr)-OH):

    • In a separate vial, dissolve Boc-Lys(iPr)-OH (3 equivalents relative to resin loading) and HOBt (3 eq.) in a minimal amount of DMF.

    • Add this solution to the reaction vessel containing the resin.

    • Add DCC (3 eq., dissolved in DCM) to the reaction vessel.

    • Agitate the reaction mixture for 2-4 hours at room temperature.

    • Causality: DCC activates the carboxylic acid of the amino acid to form an active ester, which then reacts with the free N-terminal amine on the resin-bound peptide to form a new peptide bond. HOBt is included to suppress side reactions and minimize racemization.

  • Monitoring the Coupling Reaction:

    • Perform a qualitative ninhydrin (Kaiser) test on a small sample of beads. A negative result (beads remain colorless or yellow) indicates the reaction is complete. A positive result (blue beads) indicates free amines are still present, and the coupling step should be repeated.

  • Washing:

    • Drain the coupling solution.

    • Wash the resin thoroughly with DMF (3x), IPA (3x), and finally DCM (3x) to remove all soluble reagents and byproducts (like dicyclohexylurea, DCU).

  • Cycle Completion: The resin is now ready for the deprotection step of the next cycle.

Protocol 5.2: Final Cleavage and Peptide Isolation

WARNING: This procedure involves anhydrous HF, a highly corrosive and toxic acid. It must only be performed by trained personnel in a specialized, HF-rated apparatus and fume hood.

  • Preparation: Dry the final peptide-resin completely under high vacuum. Place the resin in the HF reaction vessel of the cleavage apparatus. Add a scavenger such as anisole or m-cresol (~1 mL per gram of resin).

  • HF Cleavage: Cool the reaction vessel to 0°C. Condense anhydrous HF into the vessel. Stir the mixture at 0°C for 1-2 hours.

    • Mechanism: The strong acid simultaneously cleaves the bond linking the peptide to the MBHA resin and removes all benzyl-type side-chain protecting groups (e.g., Tos, Bzl). The Nε-isopropyl group on lysine is stable to these conditions and remains intact.

  • HF Removal: Evaporate the HF under a stream of nitrogen, followed by high vacuum.

  • Peptide Precipitation:

    • Wash the residue with cold, dry diethyl ether to precipitate the crude peptide and remove the organic scavengers.

    • Triturate the solid with ether several times.

  • Extraction and Lyophilization:

    • Extract the crude peptide from the resin using an appropriate aqueous solvent (e.g., 10% acetic acid).

    • Filter to remove the resin beads.

    • Freeze-dry (lyophilize) the aqueous solution to obtain the crude peptide as a fluffy powder.

Analysis and Purification

  • Purity Analysis: The purity of the crude peptide should be assessed by analytical reversed-phase HPLC (RP-HPLC).

  • Identity Confirmation: The molecular weight of the purified peptide must be confirmed by mass spectrometry (e.g., ESI-MS or MALDI-TOF). The observed mass should correspond to the calculated mass of the peptide containing the Nε-isopropyl-lysine residue.

  • Purification: If necessary, purify the crude peptide using preparative RP-HPLC to achieve the desired level of purity for biological assays.

References

  • BenchChem. (n.d.). Application Notes and Protocols for the Synthesis of Lysine-Containing Peptides using Boc-Lys(2-Picolinoyl)-OH.
  • ChemScene. (n.d.). Fmoc-D-Lys(ipr,Boc)-OH.
  • Chemsrc. (n.d.). Boc-Lys(iPr)-OH.
  • Moldb. (n.d.). Boc-Lys(iPr)-OH.
  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis.
  • Ma, Y. (2024). Protection Side Chain of Lysine by Host-Affinity Molecules during Solid Phase Peptide Synthesis in Aqueous Phase. Open Access Pub.
  • MedChemExpress. (n.d.). Fmoc-Lys(ipr,Boc)-OH.
  • AAPPTec. (n.d.). Fmoc-Lys(Ipr,Boc)-OH [201003-48-7].
  • BenchChem. (n.d.). Application Notes and Protocols for Boc-Lys(2-Picolinoyl)-OH in Solid-Phase Peptide Synthesis.
  • ChemPep. (n.d.). Fmoc-Lys(ipr,Boc)-OH.
  • ChemicalBook. (n.d.). BOC-LYS(IPR)-OH.
  • (n.d.). A Large Scale Synthesis of Mono- and Di-urethane Derivatives of Lysine. Journal of Synthetic Organic Chemistry, Japan.
  • Deming, T. J., & Al-Badri, Z. M. (n.d.). Synthesis and Characterization of the Novel Nε-9-Fluorenylmethoxycarbonyl-l-Lysine N-Carboxy Anhydride. Synthesis of Well-Defined Linear and Branched Polypeptides.
  • AAPPTec. (n.d.). Z-Lys(Boc)(iPr)-OH DCHA.
  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information.
  • Google Patents. (n.d.). Process for the manufacture of degarelix and its intermediates.
  • AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
  • CEM Corporation. (n.d.). Unparalleled Solid Phase Peptide Synthesis.
  • iGEM. (n.d.). The Deprotection of Boc-Lysine.
  • Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
  • BenchChem. (n.d.). Fmoc-Lys(ipr)-OH.
  • ResearchGate. (n.d.). Liquid-phase Fmoc deprotection of Fmoc-Lys(Boc)-OH in DMF at room....
  • AAPPTec. (n.d.). Fmoc-Lys(Boc)-OH [71989-26-9].
  • MDPI. (2024). Characterizing the D-Amino Acid Position in Peptide Epimers by Using Higher-Energy Collisional Dissociation Tandem Mass Spectrometry: A Case Study of Liraglutide.
  • PubMed Central. (n.d.). Biocompatible Lysine Protecting Groups for the Chemoenzymatic Synthesis of K48/K63 Heterotypic and Branched Ubiquitin Chains.
  • PubMed. (n.d.). Analysis of arginine and lysine methylation utilizing peptide separations at neutral pH and electron transfer dissociation mass spectrometry.
  • (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide.
  • PubMed. (n.d.). Purification, characteristics and sequence of a peptide containing an essential lysine residue.
  • PubMed Central. (n.d.). Design, synthesis, and structural characterization of lysine covalent BH3 peptides targeting Mcl-1.
  • BenchChem. (n.d.). A Comparative Guide to Lysine Protecting Groups: The Advantages of Msc.

Sources

Technical Notes & Optimization

Troubleshooting

Minimizing racemization of Boc-lys(ipr)-OH during activation

A Guide to Minimizing Racemization for Researchers, Scientists, and Drug Development Professionals Welcome to our dedicated resource for addressing the critical challenge of minimizing racemization during the activation...

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Minimizing Racemization for Researchers, Scientists, and Drug Development Professionals

Welcome to our dedicated resource for addressing the critical challenge of minimizing racemization during the activation of Boc-L-Lys(iPr)-OH. The isopropyl (iPr) protecting group on the lysine side-chain, while offering unique advantages in specific synthetic strategies, introduces steric hindrance that can complicate coupling reactions and increase the risk of epimerization. This guide provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to ensure the stereochemical integrity of your peptide products.

Troubleshooting Guide: High Racemization Levels with Boc-L-Lys(iPr)-OH

Encountering unexpected levels of the D-isomer in your peptide is a common hurdle. This section provides a structured approach to diagnosing and resolving issues related to the racemization of Boc-L-Lys(iPr)-OH.

Observation/Problem Probable Cause(s) Recommended Solution(s)
High D-isomer content detected by chiral HPLC or LC-MS. 1. Inappropriate Coupling Reagent: Carbodiimides (DCC, DIC) used without additives are highly prone to causing racemization.[1][2] 2. Strong Organic Base: Highly basic and non-hindered amines like N,N-diisopropylethylamine (DIEA) or triethylamine (TEA) can readily abstract the α-proton of the activated amino acid.[2] 3. Prolonged Activation Time: Allowing the activated Boc-L-Lys(iPr)-OH to sit for an extended period before coupling increases the opportunity for racemization. 4. Elevated Temperature: High reaction temperatures accelerate the rate of racemization.1. Coupling Reagent Selection: - For carbodiimide-mediated couplings, always use an additive. OxymaPure and 1-hydroxy-7-azabenzotriazole (HOAt) are generally more effective at suppressing racemization than 1-hydroxybenzotriazole (HOBt).[1][2] - Consider using onium salt-based coupling reagents like HBTU, HATU, or COMU, which are known for lower racemization levels.[3] For sterically hindered couplings, TOTT has shown good results with low racemization.[1] 2. Base Selection: - Replace DIEA or TEA with a weaker or more sterically hindered base. N-methylmorpholine (NMM) is a weaker base, and 2,4,6-collidine is a sterically hindered base, both of which are effective at minimizing racemization.[2] 3. Reaction Time and Temperature: - Pre-activate Boc-L-Lys(iPr)-OH for a minimal amount of time before adding it to the coupling reaction. - Perform the coupling at a lower temperature, such as 0°C, to slow down the rate of racemization.[1]
Incomplete coupling and presence of unreacted starting materials. 1. Steric Hindrance: The bulky isopropyl group on the lysine side chain, combined with the Boc protecting group, can slow down the coupling reaction. 2. Inefficient Activation: The chosen coupling reagent may not be sufficiently reactive to overcome the steric hindrance.1. Optimize Coupling Reagent and Additives: - Use a more potent coupling reagent like HATU or COMU.[3] - Ensure the use of additives like HOAt or OxymaPure, which not only suppress racemization but can also accelerate the coupling reaction.[1] 2. Extend Reaction Time at Low Temperature: - Instead of increasing the temperature, consider extending the reaction time at 0°C or room temperature to allow the coupling to go to completion.
Formation of unexpected side products. 1. Side-chain Acylation: If the ε-amino group of a lysine residue elsewhere in the peptide is deprotected, it can be acylated, leading to branched peptides. 2. Guanidinylation: Uronium/aminium-based coupling reagents (e.g., HBTU, HATU) can react with the unprotected N-terminal amine to form a guanidinylated byproduct, terminating the peptide chain.1. Verify Protecting Group Integrity: - Ensure that the protecting groups on other residues in the peptide chain are stable to the reaction conditions. 2. Pre-activation: - To avoid guanidinylation, pre-activate the Boc-L-Lys(iPr)-OH with the coupling reagent and base for a short period (1-5 minutes) before adding the mixture to the deprotected peptide resin.[4]

Frequently Asked Questions (FAQs)

Q1: Why is racemization a concern during peptide synthesis?

A1: The biological activity of a peptide is highly dependent on its specific three-dimensional structure, which is determined by the stereochemistry of its constituent amino acids. Racemization, the conversion of an L-amino acid to a D-amino acid, alters this stereochemistry, potentially leading to a loss of biological activity, altered receptor binding, or even immunogenicity of the final peptide therapeutic.[5]

Q2: What is the primary mechanism of racemization during the activation of Boc-protected amino acids?

A2: The most common pathway for racemization of N-urethane protected amino acids, like Boc-L-Lys(iPr)-OH, during activation is through the formation of a 5(4H)-oxazolone intermediate. The activated carboxylic acid can cyclize to form the oxazolone, which has an acidic proton at the α-carbon. In the presence of a base, this proton can be abstracted, leading to a planar, achiral enolate intermediate. Reprotonation can then occur from either face, resulting in a mixture of L- and D-isomers.[2][4] A secondary mechanism involves the direct abstraction of the α-proton by a strong base from the activated amino acid.[2]

racemization_mechanism ActivatedEster ActivatedEster L_Peptide L_Peptide ActivatedEster->L_Peptide Coupling (Desired Pathway) Oxazolone Oxazolone D_Peptide D_Peptide Oxazolone->D_Peptide Coupling (Racemized Pathway)

Q3: Are sterically hindered amino acids like Boc-L-Lys(iPr)-OH more prone to racemization?

A3: Not necessarily more prone, but they present a different challenge. The steric bulk of the isopropyl group can slow down the rate of the desired coupling reaction.[6][7] If the rate of coupling is significantly slower than the rate of racemization of the activated intermediate, a higher percentage of the D-isomer can be incorporated into the final peptide. Therefore, optimizing the reaction conditions to favor rapid coupling is crucial.

Q4: How do additives like HOBt, HOAt, and OxymaPure suppress racemization?

A4: When using carbodiimide coupling reagents, a highly reactive O-acylisourea intermediate is formed, which is very susceptible to racemization. Additives like HOBt, HOAt, and OxymaPure are N-hydroxy compounds that react with the O-acylisourea to form a more stable, yet still reactive, active ester.[1] This active ester is less prone to cyclizing to the oxazolone intermediate, thus suppressing racemization.[2] HOAt and Oxyma are generally more effective than HOBt due to electronic and, in the case of HOAt, catalytic effects.[3]

Q5: What is the impact of solvent choice on racemization?

A5: The polarity of the solvent can influence the rate of racemization. More polar solvents like dimethylformamide (DMF) can sometimes promote racemization, especially in combination with other contributing factors.[8] While DMF is often necessary for solubility, using a less polar co-solvent like dichloromethane (DCM) where possible can be beneficial.

Experimental Protocol: Minimized Racemization Coupling of Boc-L-Lys(iPr)-OH

This protocol provides a step-by-step method for the manual solid-phase synthesis coupling of Boc-L-Lys(iPr)-OH, designed to minimize racemization.

Materials:

  • Peptide-resin with a free N-terminal amine

  • Boc-L-Lys(iPr)-OH (3 equivalents relative to resin loading)

  • Coupling reagent: HATU (2.9 equivalents)

  • Base: N-methylmorpholine (NMM) (6 equivalents)

  • Solvent: Anhydrous N,N-dimethylformamide (DMF)

  • Washing solvents: DMF, Dichloromethane (DCM)

  • Kaiser test kit

Procedure:

  • Resin Preparation:

    • Swell the peptide-resin in DMF for 30 minutes in a reaction vessel.

    • Perform Nα-Fmoc deprotection (if applicable) and wash the resin thoroughly with DMF (3x) and DCM (3x), followed by a final DMF wash (3x).

  • Amino Acid Activation (Pre-activation):

    • In a separate vial, dissolve Boc-L-Lys(iPr)-OH (3 eq.) and HATU (2.9 eq.) in a minimal amount of anhydrous DMF.

    • Add NMM (6 eq.) to the solution and vortex briefly.

    • Allow the activation to proceed for 2-5 minutes at room temperature. The solution may change color.

  • Coupling Reaction:

    • Drain the DMF from the washed peptide-resin.

    • Immediately add the activated amino acid solution to the resin.

    • Agitate the reaction mixture at room temperature for 2-4 hours. For particularly difficult couplings, the reaction can be allowed to proceed overnight at room temperature.

  • Monitoring the Coupling:

    • After the desired coupling time, take a small sample of the resin beads and wash them thoroughly with DMF and DCM.

    • Perform a Kaiser test to check for the presence of free primary amines. A negative Kaiser test (yellow beads) indicates a complete coupling reaction.

    • If the Kaiser test is positive (blue beads), the coupling reaction is incomplete. The coupling step can be repeated with a fresh solution of activated amino acid.

  • Washing:

    • Once the coupling is complete, drain the reaction mixture and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove any unreacted reagents and byproducts.

  • Chain Elongation:

    • The resin is now ready for the next deprotection and coupling cycle.

Visual Troubleshooting Workflow

troubleshooting_workflow start High Racemization Detected check_reagents Review Coupling Reagents start->check_reagents check_base Evaluate Base check_reagents->check_base No solution_reagent Use Onium Salt (HATU/COMU) or Carbodiimide + HOAt/Oxyma check_reagents->solution_reagent Carbodiimide alone? check_conditions Assess Reaction Conditions check_base->check_conditions No solution_base Switch to NMM or Collidine check_base->solution_base Using DIEA/TEA? solution_conditions Lower Temperature (0°C) Minimize Pre-activation Time check_conditions->solution_conditions High Temp or Long Activation? end_node Racemization Minimized check_conditions->end_node No solution_reagent->end_node solution_base->end_node solution_conditions->end_node

References

  • Katritzky, A. R., et al. (2004). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 69(22), 7741–7744. [Link]

  • ResearchGate. (2025, August 6). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Request PDF. [Link]

  • Xu, S., et al. (2021). Peptide Synthesis Using Unprotected Amino Acids. ChemRxiv. [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [Link]

  • Otvos, S. B., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature Communications, 14(1), 5437. [Link]

  • Chen, S. T., & Wang, K. T. (1996). Side reactions in solid-phase peptide synthesis and their applications. International Journal of Peptide and Protein Research, 48(3), 292–298. [Link]

  • AAPPTEC. (n.d.). Fmoc-Lys(Boc)-OH [71989-26-9]. AAPPTEC. [Link]

  • Bodanszky, M. (1993). Principles of Peptide Synthesis. Springer-Verlag.
  • Merck Millipore. (n.d.). Novabiochem® Coupling reagents. Merck Millipore. [Link]

  • Kuroda, H., et al. (1992). Racemization studies in peptide synthesis through the separation of protected epimeric peptides by reversed-phase high performance liquid chromatography. International Journal of Peptide and Protein Research, 39(3), 229–236. [Link]

  • Royal Society of Chemistry. (2013). Electronic Supplementary Information. Royal Society of Chemistry. [Link]

  • Organic Syntheses. (n.d.). Procedure. Organic Syntheses. [Link]

Sources

Reference Data & Comparative Studies

Validation

Analytical validation of peptides synthesized with Boc-lys(ipr)-OH

An In-Depth Guide to the Analytical Validation of Peptides Synthesized with Boc-Lys(Ipr)-OH For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the meticulous...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Analytical Validation of Peptides Synthesized with Boc-Lys(Ipr)-OH

For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the meticulous selection of protecting groups is a cornerstone of a successful campaign. The choice dictates not only the strategic assembly of the peptide chain but also profoundly influences the purity, yield, and ultimate biological integrity of the final product. Within the framework of tert-butyloxycarbonyl (Boc) chemistry, the protection of the lysine side chain's ε-amino group is critical to prevent undesired branching.

This guide provides an in-depth analytical and comparative framework for peptides synthesized using Boc-Lys(Ipr)-OH, where 'Ipr' denotes the isopropyloxycarbonyl protecting group. While less common than the traditional 2-chlorobenzyloxycarbonyl (2-Cl-Z) group in Boc-SPPS, the Ipr group presents a distinct profile of acid lability that warrants careful consideration and a tailored validation strategy. We will dissect the performance of Boc-Lys(Ipr)-OH, compare it with established alternatives, and provide robust, field-proven protocols for its comprehensive analytical validation.

The Strategic Role of Lysine Side-Chain Protection in Boc-SPPS

In Boc-based SPPS, the temporary Nα-Boc group is cleaved at each cycle using a moderate acid, typically trifluoroacetic acid (TFA).[1][2] In contrast, the "permanent" side-chain protecting groups must remain stable throughout the synthesis and be removed only during the final cleavage step, which employs a much stronger acid like anhydrous hydrogen fluoride (HF).[2][3] This tiered lability is the foundation of the Boc/Bzl protection strategy.

The selection of a lysine side-chain protecting group is therefore a balancing act between ensuring its stability during repeated TFA treatments and guaranteeing its efficient removal during final cleavage without generating deleterious side products.

Comparative Analysis: Ipr vs. Conventional Protecting Groups

The isopropyloxycarbonyl (Ipr) group is an aliphatic urethane-type protecting group. Its performance characteristics are best understood when compared against the workhorse of Boc-SPPS, the 2-chlorobenzyloxycarbonyl (2-Cl-Z) group, and the widely used Boc group in orthogonal Fmoc strategies.

FeatureBoc-Lys(Ipr)-OH Boc-Lys(2-Cl-Z)-OH Fmoc-Lys(Boc)-OH
Protecting Group Type Aliphatic UrethaneBenzylic UrethaneAliphatic Urethane
Nα-Chemistry BocBocFmoc
Side-Chain Cleavage Strong Acid (e.g., HF)Strong Acid (e.g., HF)Moderate Acid (e.g., TFA)
Relative Stability Highly stable to repeated TFA exposure. The electron-donating isopropyl group enhances stability compared to a simple Boc group.Very high stability to TFA due to the electron-withdrawing chlorine atom on the benzyl ring.[4]Unstable to TFA; designed for cleavage alongside the peptide from acid-labile resins in Fmoc-SPPS.[4]
Key Advantage Potentially cleaner cleavage by avoiding chlorinated aromatic byproducts. May offer slightly different solubility characteristics to the growing peptide chain.Gold standard in Boc-SPPS with a well-documented history of stability and reliability.[4]Enables orthogonal strategies where the lysine side chain can be selectively deprotected on-resin for branching or labeling.[4]
Potential Drawback Less documented performance in "difficult" sequences compared to 2-Cl-Z. Lability must be rigorously confirmed to prevent premature deprotection over many cycles.Cleavage generates chlorinated aromatic cations that must be effectively scavenged to prevent modification of sensitive residues like Trp and Met.Not compatible with Boc Nα-chemistry due to its acid lability.[5]

Expert Rationale: The choice of Boc-Lys(Ipr)-OH over the traditional Boc-Lys(2-Cl-Z)-OH is often driven by a desire to simplify the final cleavage cocktail. By eliminating the source of chlorinated carbocations, one can potentially use a less complex and less toxic scavenger mixture, simplifying downstream purification. However, this advantage must be weighed against the extensive historical validation of the 2-Cl-Z group's robustness.

The Analytical Validation Workflow: An Orthogonal Approach

Confidence in a synthetic peptide's identity, purity, and quantity cannot be achieved with a single analytical technique. A robust validation strategy relies on orthogonal methods—techniques that measure different physicochemical properties of the molecule.[6] This multi-pronged approach ensures that the data are self-validating; concordant results from different methods provide a high degree of certainty in the peptide's quality.

Our validation workflow is a three-pillar system designed to unambiguously characterize the synthetic peptide.

ValidationWorkflow cluster_synthesis Synthesis & Cleavage cluster_validation Analytical Validation Pillars cluster_final Final Product Crude Crude Peptide (Post-Cleavage) HPLC Pillar 1: Purity (RP-HPLC) Crude->HPLC Assess Purity MS Pillar 2: Identity (Mass Spectrometry) HPLC->MS Confirm Peak of Interest Final Characterized Peptide (Certificate of Analysis) HPLC->Final Consolidate Data AAA Pillar 3: Composition & Quantity (Amino Acid Analysis) MS->AAA Confirm Stoichiometry & Quantify MS->Final Consolidate Data AAA->Final Consolidate Data

Caption: A three-pillar analytical workflow for peptide validation.

Core Experimental Protocols

The following protocols are designed to be self-validating systems. Each step is chosen to ensure accuracy and reproducibility, forming the basis of a comprehensive Certificate of Analysis.

Protocol 1: Purity Assessment by Reversed-Phase HPLC (RP-HPLC)

RP-HPLC is the gold standard for assessing the purity of a synthetic peptide by separating it from deletion sequences, incompletely deprotected species, and other process-related impurities.[7][8][9]

Methodology:

  • System Preparation:

    • Column: C18 stationary phase (e.g., 4.6 x 150 mm, 3.5 µm particle size). Rationale: The C18 phase provides excellent hydrophobic retention for a wide range of peptides.

    • Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water. Rationale: TFA acts as an ion-pairing agent, sharpening peptide peaks and improving resolution.[10]

    • Mobile Phase B: 0.1% (v/v) TFA in Acetonitrile (ACN).

    • System Equilibration: Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B for at least 15 minutes at a flow rate of 1.0 mL/min.

  • Sample Preparation:

    • Dissolve the lyophilized crude peptide in Mobile Phase A (or a minimal amount of a compatible solvent like DMSO if solubility is an issue, followed by dilution in A) to a concentration of 1 mg/mL.

    • Filter the sample through a 0.22 µm syringe filter to remove particulates.

  • Chromatographic Run:

    • Injection Volume: 10-20 µL.

    • Detection: UV absorbance at 220 nm. Rationale: The peptide backbone amide bonds absorb strongly at this wavelength, allowing for universal detection of all peptide species.[10]

    • Gradient: A typical gradient is 5% to 65% Mobile Phase B over 30 minutes. This should be optimized for the specific peptide's hydrophobicity.

    • Column Temperature: 30-40°C to ensure reproducible retention times.[10]

  • Data Interpretation:

    • The purity is calculated as the area of the main peak divided by the total area of all peaks in the chromatogram, expressed as a percentage.

    • A successful synthesis should yield a chromatogram with a single, predominant peak, ideally >80% for a crude product.

Protocol 2: Identity Confirmation by Mass Spectrometry (MS)

MS provides an exact molecular weight for the primary species in the sample, confirming that the main peak observed in HPLC is indeed the target peptide.[9][11]

Methodology (LC-MS Configuration):

  • System Setup:

    • Couple the outlet of the HPLC system directly to the inlet of an Electrospray Ionization (ESI) mass spectrometer.

    • Use the same chromatographic conditions as in Protocol 1, but formic acid (0.1%) may be substituted for TFA if ion suppression is a concern.

  • MS Acquisition:

    • Ionization Mode: Positive ion mode (ESI+). Rationale: Peptides readily accept protons on basic residues (Lys, Arg, His) and the N-terminus to form positive ions.

    • Mass Range: Scan a range that includes the expected mass-to-charge (m/z) ratios for the peptide. For a peptide of mass 'M', expect to see ions like [M+H]⁺, [M+2H]²⁺, [M+3H]³⁺, etc.[10]

    • Data Analysis: Deconvolute the resulting m/z spectrum to determine the parent mass of the peptide.

  • Data Interpretation:

    • Compare the experimentally determined mass to the theoretically calculated average or monoisotopic mass of the desired peptide. The masses should match within an acceptable tolerance (e.g., ±0.5 Da for a standard instrument). A mismatch indicates a synthesis failure or an unexpected modification.

Protocol 3: Composition and Quantification via Amino Acid Analysis (AAA)

AAA is a destructive but powerful technique that verifies the peptide's amino acid composition and is the most accurate method for determining the net peptide content (NPC).[12][13]

Methodology:

  • Hydrolysis:

    • Accurately weigh a sample of the lyophilized peptide (approx. 100-500 µg).

    • Hydrolyze the peptide into its constituent amino acids by treating it with 6M HCl at 110°C for 24 hours under vacuum.[10] Rationale: These conditions are required to completely cleave all peptide bonds.

  • Derivatization & Analysis:

    • Neutralize the hydrolysate and derivatize the free amino acids using a reagent such as phenyl isothiocyanate (PITC) or o-phthalaldehyde (OPA) to make them detectable.[12][14]

    • Separate and quantify the derivatized amino acids using a dedicated HPLC or UPLC system.[14][15]

  • Data Interpretation:

    • Composition: Calculate the molar ratio of each amino acid from the chromatogram. These ratios should correspond to the theoretical composition of the peptide sequence. Note that some amino acids (Trp, Cys) are degraded by acid hydrolysis and must be quantified by other means if present. Gln and Asn are converted to Glu and Asp, respectively.[16]

    • Quantification (NPC): By comparing the amount of each stable amino acid to a known standard, the absolute amount of peptide in the initial weighed sample can be calculated, providing the NPC.[13][17]

Case Study: Comparative Validation of a Model Heptapeptide

To illustrate the practical application of this guide, we present a comparative analysis of a model heptapeptide (Sequence: Tyr-Ala-Gly-Phe-Leu-Lys-Ala) synthesized using both Boc-Lys(Ipr)-OH and Boc-Lys(2-Cl-Z)-OH.

Synthesis and Cleavage Workflow

SynthesisWorkflow cluster_lys Lysine Incorporation Resin MBHA Resin SPPS Boc-SPPS Cycles (TFA Deprotection) Resin->SPPS Lys_Ipr Couple Boc-Lys(Ipr)-OH SPPS->Lys_Ipr Lys_ClZ Couple Boc-Lys(2-Cl-Z)-OH SPPS->Lys_ClZ Cleavage Final HF Cleavage + Scavengers Lys_Ipr->Cleavage Lys_ClZ->Cleavage Crude_Ipr Crude Peptide A (from Ipr) Cleavage->Crude_Ipr Crude_ClZ Crude Peptide B (from 2-Cl-Z) Cleavage->Crude_ClZ

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